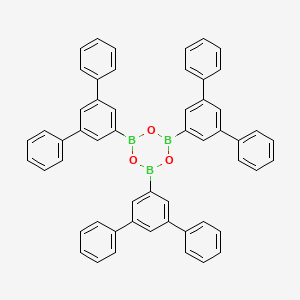

2,4,6-Tris(m-terphenyl-5'-yl)boroxin

Description

BenchChem offers high-quality 2,4,6-Tris(m-terphenyl-5'-yl)boroxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(m-terphenyl-5'-yl)boroxin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZSDMFLGCWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H39B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659955 | |

| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909407-14-3 | |

| Record name | Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909407-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Physical and Chemical Properties of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin: A Comprehensive Technical Guide

Executive Summary

In the realm of advanced materials and main-group organometallic chemistry, the stabilization of highly reactive or reversible functional groups is a persistent challenge. 2,4,6-Tris(m-terphenyl-5'-yl)boroxin represents a triumph of kinetic stabilization through steric engineering. By flanking a central, electron-deficient cyclotriboroxane (boroxine) ring with bulky 1,1':3',1''-terphenyl-5'-yl ligands, chemists have created a molecule that preserves the unique Lewis acidity of boron while completely suppressing unwanted polymerization and nucleophilic degradation[1].

This technical guide dissects the physical properties, thermodynamic behavior, and synthetic protocols of this specialized boroxine, providing researchers with the foundational logic required to deploy it in covalent organic frameworks (COFs), OLED fabrication, and Lewis acid catalysis.

Structural and Physicochemical Profile

The core of the molecule is a six-membered B₃O₃ boroxine ring. Typically, boroxines are highly susceptible to atmospheric hydrolysis, rapidly reverting to their parent boronic acids[2]. However, the m-terphenyl group acts as a massive steric shield. The two flanking phenyl rings on each m-terphenyl unit create a deep, hydrophobic "pocket" around the boron atoms. This architecture physically blocks the approach of large nucleophiles and disrupts intermolecular π-π stacking, which is critical for preventing excimer formation in optoelectronic applications[3].

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of the molecule, synthesized from [4].

| Property | Specification |

| IUPAC / Chemical Name | 2,4,6-Tris(1,1':3',1''-terphenyl-5'-yl)-1,3,5,2,4,6-trioxatriborinane |

| Common Name | 2,4,6-Tris(m-terphenyl-5'-yl)boroxin |

| CAS Registry Number | 909407-14-3 |

| Molecular Formula | C₅₄H₃₉B₃O₃ |

| Molecular Weight | 768.33 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility Profile | Soluble in Toluene, DCM, THF; Insoluble in Water |

| Electronic Nature | Lewis Acidic (due to vacant p-orbitals on Boron) |

Chemical Reactivity & Thermodynamic Behavior

The Dehydration Equilibrium

Boroxine formation is an entropy-driven process (ΔS > 0)[2]. The condensation of three molecules of (m-terphenyl-5'-yl)boronic acid releases three molecules of water. Because the m-terphenyl groups restrict the rotational degrees of freedom in the monomeric state, the entropic gain upon releasing free water molecules heavily drives the equilibrium toward the trimer at elevated temperatures.

Fig 1. Thermodynamic equilibrium between boronic acid and the boroxine trimer.

Shielded Lewis Acidity

While the boron centers are sterically protected from bulk degradation, their vacant p-orbitals remain accessible to small Lewis bases. This unique "frustrated" environment allows the boroxine to act as a highly selective electrophilic activator[1]. When exposed to carboxylic acids, the boron coordinates with the carbonyl oxygen, polarizing the bond and facilitating direct amidation without the need for traditional, atom-inefficient coupling reagents.

Experimental Methodology: Synthesis and Isolation

To synthesize 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, researchers must exploit Le Chatelier's principle. The following protocol utilizes an azeotropic distillation workflow.

Protocol: Azeotropic Dehydration via Dean-Stark Apparatus

-

Causality & Validation: Toluene is specifically chosen as the solvent because it forms a low-boiling azeotrope with water (boiling at ~85 °C). As the mixture refluxes, the water byproduct is continuously removed from the reaction matrix, irreversibly shifting the equilibrium toward the boroxine. This protocol is a self-validating system : the reaction is physically confirmed to be complete exactly when the stoichiometric volume of water ceases to accumulate in the trap.

Step-by-Step Procedure:

-

Reagent Preparation: Charge a flame-dried 250 mL round-bottom flask with 10.0 mmol of (m-terphenyl-5'-yl)boronic acid.

-

Solvent Addition: Suspend the starting material in 100 mL of anhydrous toluene under an argon atmosphere.

-

Apparatus Assembly: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) to the flask, topped with a reflux condenser.

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C bath temperature). Monitor the phase separation of water in the graduated trap.

-

Validation of Completion: Continue refluxing (typically 12–24 hours) until exactly 0.18 mL (10.0 mmol) of water is collected. The cessation of new water droplet formation validates 100% conversion.

-

Isolation: Cool the system to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: To prevent premature atmospheric hydrolysis, transfer the crude residue into a glovebox. Recrystallize from a dry dichloromethane/hexane mixture to yield pure 2,4,6-Tris(m-terphenyl-5'-yl)boroxin crystals[5].

Advanced Applications in Modern Chemistry

I. Organoboron Catalysis

Recent breakthroughs published in highlight the use of m-terphenyl-shielded boroxines as superior catalysts for direct amide and peptide bond formation[1]. The boroxine reacts with a carboxylic acid to form an (acyloxy)boron intermediate. The steric bulk of the m-terphenyl group prevents catalyst poisoning (dimerization), allowing the intermediate to smoothly react with an amine, yielding the amide and regenerating the catalyst.

Fig 2. Workflow of boroxine-catalyzed direct amidation via Lewis acid activation.

II. Stabilization of Hypovalent Boron Species

In fundamental main-group chemistry, the m-terphenyl framework is utilized to kinetically stabilize highly reactive, low-valent boron intermediates. As detailed by the, the steric constraints of these ligands allow for the isolation of base-stabilized oxoboranes and borylenes, which are otherwise too transient to study[6].

III. Optoelectronics (OLEDs)

In materials science, the electron-deficient nature of the boroxine core makes it an excellent electron-transporting material. Concurrently, the bulky m-terphenyl substituents prevent aggregation-caused quenching (ACQ) by enforcing a large intermolecular distance[3]. This dual functionality makes 2,4,6-Tris(m-terphenyl-5'-yl)boroxin an ideal host matrix dopant for high-efficiency phosphorescent OLED devices.

References

-

Chemical Communications (RSC Publishing). "Organoboron catalysis for direct amide/peptide bond formation". RSC.org. URL:[Link]

-

Journal of the American Chemical Society. "Cooperative Bond Activation and Catalytic CO2 Functionalization with a Geometrically Constrained Bis(silylene)-Stabilized Borylene". ACS.org. URL:[Link]

-

ResearchGate. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution". ResearchGate.net. URL:[Link]

Sources

- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS:909407-14-3, 2,4,6-TRis(m-terphenyl-5'-yl)boroxin-毕得医药 [bidepharm.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Synthesis of (m-Terphenyl-5'-yl)boronic Anhydride for Advanced Research Applications

Abstract

(m-Terphenyl-5'-yl)boronic anhydride, a cyclotrimeric boroxine, serves as a pivotal reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science. Its stability, ease of handling, and reactivity make it a superior alternative to its corresponding boronic acid in many applications, most notably in Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth, experience-driven walkthrough of a robust and scalable synthetic pathway to (m-Terphenyl-5'-yl)boronic anhydride. We will dissect the strategic rationale behind each synthetic transformation, from the construction of the foundational m-terphenyl scaffold to the final dehydration step, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of the target boroxine is most logically approached via a three-stage sequence. This strategy ensures high purity and yield by systematically building complexity from readily available starting materials.

-

Stage 1: Scaffold Construction. Synthesis of the core m-terphenyl structure, functionalized with a handle for subsequent borylation. The chosen precursor is 5'-Bromo-m-terphenyl.

-

Stage 2: Borylation. Conversion of the C-Br bond into a C-B(OH)₂ bond to furnish (m-Terphenyl-5'-yl)boronic acid.

-

Stage 3: Anhydride Formation. Controlled dehydration of the boronic acid to yield the stable, cyclic (m-Terphenyl-5'-yl)boronic anhydride.

The entire workflow is conceptualized below.

Caption: High-level three-stage workflow for the synthesis of the target boroxine.

Stage 1: Synthesis of the 5'-Bromo-m-terphenyl Precursor

Expertise & Rationale

The m-terphenyl core provides steric bulk and specific geometric constraints crucial for many applications in catalysis and materials science. To install the boronic acid group at the 5' position, we first require a precursor with a leaving group at that site. 5'-Bromo-m-terphenyl is an ideal intermediate; it is a stable, crystalline solid that is readily purified and highly reactive in the subsequent borylation step.

The most efficient and modular method for its construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This approach allows for the convergent assembly of the scaffold from two simpler components: 1,3-dibromobenzene and phenylboronic acid. Using a 2:1 molar ratio of the boronic acid to the dibromobenzene under carefully controlled catalytic conditions selectively forms the desired C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: 2 Phenylboronic Acid + 1,3-Dibromobenzene → 5'-Bromo-m-terphenyl

Materials & Reagents:

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 1,3-Dibromobenzene | 1.0 | 235.90 | 10.0 g |

| Phenylboronic Acid | 2.1 | 121.93 | 10.8 g |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | 1.47 g |

| Sodium Carbonate (Na₂CO₃) | 4.0 | 105.99 | 17.9 g |

| Toluene | - | - | 200 mL |

| Ethanol | - | - | 50 mL |

| Deionized Water | - | - | 50 mL |

Step-by-Step Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3-dibromobenzene (10.0 g), phenylboronic acid (10.8 g), and tetrakis(triphenylphosphine)palladium(0) (1.47 g).

-

Add the solvent mixture of toluene (200 mL) and ethanol (50 mL).

-

In a separate beaker, dissolve sodium carbonate (17.9 g) in deionized water (50 mL) and add this aqueous solution to the reaction flask.

-

De-gas the reaction mixture by bubbling nitrogen through the solution for 15 minutes while stirring.

-

Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. The mixture will separate into two phases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine all organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is a yellow-orange solid. Purify by recrystallization from hot ethanol or by column chromatography on silica gel (eluent: hexanes) to yield 5'-Bromo-m-terphenyl as a white crystalline solid.[4] A typical yield is 75-85%.

Stage 2: Synthesis of (m-Terphenyl-5'-yl)boronic Acid

Expertise & Rationale

With the brominated scaffold in hand, the next critical step is the introduction of the boronic acid functionality. Two primary methods are viable: Grignard reagent formation followed by borylation, or a halogen-metal exchange (lithiation) followed by borylation.[5][6] For aryl bromides, the lithiation-borylation pathway using an organolithium reagent like n-butyllithium (n-BuLi) is often preferred due to its high efficiency at very low temperatures, which minimizes side reactions.[7][8]

The mechanism involves a rapid halogen-metal exchange between the aryl bromide and n-BuLi at -78 °C, generating a highly reactive aryllithium intermediate. This nucleophilic species is immediately "trapped" by an electrophilic boron source. Triisopropyl borate, B(O-iPr)₃, is an excellent choice. Its bulky isopropoxy groups sterically hinder the addition of a second aryllithium species to the boron center, thus preventing the formation of unwanted borinic acid byproducts. The reaction is then quenched with an acidic aqueous solution, which hydrolyzes the resulting boronate ester to the desired boronic acid. Strict anhydrous conditions and precise temperature control are paramount for success.

Caption: Mechanism of the lithiation-borylation reaction to form the boronic acid.

Experimental Protocol: Lithiation-Borylation

Reaction Scheme: 5'-Bromo-m-terphenyl → (1. n-BuLi, THF, -78°C; 2. B(O-iPr)₃; 3. H₃O⁺) → (m-Terphenyl-5'-yl)boronic Acid

Step-by-Step Procedure:

-

Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen inlet.

-

Dissolve 5'-Bromo-m-terphenyl (10.0 g, 32.3 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 14.2 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

In a separate, flame-dried flask, dissolve triisopropyl borate (1.2 eq, 8.8 mL, 38.8 mmol) in anhydrous THF (50 mL).

-

Transfer the aryllithium solution generated in step 4 into the triisopropyl borate solution at -78 °C via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).

-

Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL). Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product, (m-Terphenyl-5'-yl)boronic acid, is obtained as a white solid and can be used directly in the next step or purified by recrystallization from a toluene/hexane mixture. A typical yield is 80-90%.

Stage 3: Formation of (m-Terphenyl-5'-yl)boronic Anhydride

Expertise & Rationale

Boronic acids exist in a dynamic equilibrium with their corresponding cyclotrimeric anhydrides, known as boroxines.[9][10][11] This equilibrium is driven by the removal of water. While boronic acids are highly useful, they can be challenging to handle and store as they may dehydrate non-uniformly over time. The boroxine form is often a well-defined, stable, and highly crystalline solid, making it ideal for long-term storage and precise weighing.[11][12] In many synthetic applications, the boroxine can be used directly, as it readily hydrolyzes back to the monomeric boronic acid in the presence of water or base during the reaction setup (e.g., in a Suzuki coupling).[2]

The conversion is a straightforward dehydration reaction. A common and effective laboratory method is the azeotropic removal of water using a Dean-Stark apparatus with a high-boiling solvent like toluene. Heating the boronic acid in toluene allows water to be continuously removed as an azeotrope, driving the equilibrium completely towards the formation of the boroxine.

Caption: The dehydration equilibrium between the boronic acid and its boroxine.

Experimental Protocol: Dehydration to Boroxine

Reaction Scheme: 3 (m-Terphenyl-5'-yl)boronic Acid → (Toluene, Reflux, Dean-Stark) → (m-Terphenyl-5'-yl)boronic Anhydride + 3 H₂O

Step-by-Step Procedure:

-

Place (m-Terphenyl-5'-yl)boronic acid (5.0 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, which is fitted with a reflux condenser.

-

Add toluene (150 mL) to the flask.

-

Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Continue refluxing until no more water collects in the trap (typically 2-4 hours). The reaction mixture should become clear.

-

Allow the solution to cool to approximately 60 °C and then concentrate it to about one-third of its original volume using a rotary evaporator.

-

Add n-hexane (50 mL) to the warm toluene concentrate to induce crystallization.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under high vacuum. A typical yield is 90-98%.

Characterization and Quality Control

The final product should be characterized to confirm its structure and purity.

| Analysis | Expected Results for (m-Terphenyl-5'-yl)boronic Anhydride |

| ¹H NMR | Complex aromatic signals in the range of δ 7.2-8.0 ppm. Absence of the broad B-OH proton signal seen in the boronic acid starting material. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm). The ipso-carbon attached to boron will be broad. |

| ¹¹B NMR | A single broad signal around δ 30-35 ppm, characteristic of a trigonal planar boroxine boron atom. |

| Mass Spec (HRMS) | Calculation for [M+H]⁺ for C₅₄H₃₉B₃O₃. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always wear fire-retardant lab coats and safety glasses.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents from a dedicated system.

-

Corrosive Reagents: Hydrochloric acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles).

-

General Precautions: Perform all reactions in a well-ventilated fume hood.

References

-

Beck, T. M., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Iovine, P. M., & Korich, A. L. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research. [Link]

-

Murphy, C. L., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles. [Link]

- Zou, G., et al. (Patent WO2013016185A1). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Aggarwal, V. K., et al. (2011). Lithiation- Borylation in Synthesis. University of Bristol Presentation. [Link]

-

Korich, A. L., & Iovine, P. M. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions. [Link]

-

Ishiyama, T., et al. (2002). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent. Organic Syntheses. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

-

Tyagarajan, S., et al. (2020). Suzuki-Miyaura Cross-Coupling Reactions on a Meso-Substituted trans-A2B-Corrole. Molecules. [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [ecscholar.eckerd.edu]

- 11. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

2,4,6-Tris(m-terphenyl-5'-yl)boroxin molecular weight and formula.

An In-Depth Technical Guide to 2,4,6-Tris(m-terphenyl-5'-yl)boroxin: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, a complex organic molecule featuring a central boroxine ring functionalized with sterically demanding m-terphenyl substituents. We will dissect its core molecular properties, propose a logical synthesis pathway based on established chemical principles, and outline a robust workflow for its characterization. Furthermore, this guide explores the potential applications of this molecule, particularly for researchers in materials science and drug development, by examining the unique properties conferred by both its boroxine core and its bulky peripheral groups. This document is intended for scientists and technical professionals seeking a deeper understanding of this compound's structure, synthesis, and utility.

Core Molecular Profile

2,4,6-Tris(m-terphenyl-5'-yl)boroxin is the formal chemical name for the trimeric anhydride of (m-terphenyl-5'-yl)boronic acid. The structure is defined by a planar, six-membered boroxine ring (B₃O₃) where each boron atom is attached to the 5'-position of an m-terphenyl group. This unique arrangement combines the chemical reactivity and structural properties of the boroxine core with the significant steric hindrance and electronic characteristics of the m-terphenyl substituents.

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅₄H₃₉B₃O₃ | [1][2][3] |

| Molecular Weight | 768.33 g/mol | [2][3] |

| CAS Number | 909407-14-3 | [1][2] |

| Alternate Names | (m-Terphenyl-5'-yl)boronic Anhydride; Tris(m-terphenyl-5'-yl)cyclotriboroxane | [2] |

Molecular Structure

The molecule's architecture is notable for its central inorganic ring and its large organic periphery. The m-terphenyl groups are bulky and create a propeller-like arrangement around the boroxine core, which dictates the molecule's overall shape, solubility, and intermolecular interaction potential.

Caption: Molecular structure of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin.

Synthesis and Characterization

Principle of Synthesis: Boronic Acid Condensation

Boroxines are the cyclic anhydrides of boronic acids.[4] Their synthesis is a classic condensation reaction where three molecules of a boronic acid eliminate three molecules of water to form the stable six-membered B-O-B ring.[5] This process is typically reversible and can be driven to the product side by removing water from the reaction medium, often through azeotropic distillation or the use of dehydrating agents.

Caption: General synthesis pathway for boroxine formation.

Experimental Protocol: A Proposed Methodology

The following protocol is a well-established method for boroxine synthesis, adapted for this specific sterically hindered substrate. The causality behind each step is explained to provide a clear understanding of the process.

Objective: To synthesize 2,4,6-Tris(m-terphenyl-5'-yl)boroxin from (m-terphenyl-5'-yl)boronic acid.

Materials:

-

(m-terphenyl-5'-yl)boronic acid (starting material)

-

Toluene (solvent for azeotropic water removal)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Hexane (anti-solvent for precipitation)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add (m-terphenyl-5'-yl)boronic acid (1 equivalent) and toluene (approx. 100 mL).

-

Rationale: Toluene is chosen as it forms a low-boiling azeotrope with water, facilitating its removal and driving the equilibrium towards the boroxine product.

-

-

Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

-

Rationale: As the toluene refluxes, water produced during the condensation reaction is trapped in the Dean-Stark apparatus. The continuous removal of water is critical to achieving a high yield.

-

-

Monitoring: Continue reflux for 4-6 hours, or until no more water is collected in the trap. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting boronic acid.

-

Rationale: Complete water removal signifies the end of the reaction. TLC provides a simple visual confirmation of the reaction's progress.

-

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Rationale: This step isolates the crude product from the high-boiling solvent.

-

-

Purification: Dissolve the resulting crude solid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a non-polar anti-solvent like hexane dropwise until a precipitate forms.

-

Rationale: The bulky, relatively non-polar nature of the m-terphenyl groups should make the boroxine less soluble in highly non-polar alkanes compared to the starting boronic acid, allowing for purification by precipitation.

-

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

-

Rationale: Filtration isolates the purified product, and drying removes any residual solvent.

-

Workflow for Structural Characterization

To confirm the identity and purity of the synthesized product, a multi-step analytical workflow is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

Caption: Workflow for the characterization of the final product.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the m-terphenyl groups, while ¹¹B NMR is crucial for observing the chemical environment of the boron atoms, which should show a characteristic shift for a trigonal planar boroxine ring.

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the exact molecular weight (768.33), validating the molecular formula C₅₄H₃₉B₃O₃.

Potential Applications in Research and Drug Development

While specific applications for 2,4,6-Tris(m-terphenyl-5'-yl)boroxin are not yet widely documented, its structure suggests significant potential based on the known properties of its constituent parts.

Role as a Stable, Sterically-Defined Scaffold

The boroxine ring is a robust and planar scaffold. The stability of triphenylboroxine, a related compound, towards fragmentation has been demonstrated, highlighting the durability of this core structure.[6] The large m-terphenyl groups attached to this core create a well-defined, sterically crowded environment. This makes the molecule a candidate for:

-

Building Blocks for Covalent Organic Frameworks (COFs): Boronic acid condensation is a primary method for creating COFs.[5] The defined geometry and large size of this molecule could be used to synthesize 2D or 3D porous materials with large, well-defined cavities for applications in gas storage or catalysis.

-

Host-Guest Chemistry: The sterically demanding substituents could form a cavity capable of encapsulating smaller guest molecules, a principle of interest in drug delivery and chemical sensing.[4][7]

Precursor to a Biologically Relevant Boronic Acid

Boroxines exist in equilibrium with their corresponding boronic acids in the presence of water. This reversibility is a key feature.

Caption: The reversible equilibrium between boroxine and boronic acid.

This equilibrium is critical in a biological context. Boron-containing compounds, particularly boronic acids, are a significant and growing class of therapeutic agents.[8][9][10] Their mechanism of action often involves the boron atom acting as a Lewis acid to form a reversible covalent bond with hydroxyl groups in the active sites of enzymes, leading to potent inhibition.[10][11]

Therefore, 2,4,6-Tris(m-terphenyl-5'-yl)boroxin can be considered a stable, transportable precursor or pro-drug form of (m-terphenyl-5'-yl)boronic acid. Upon introduction to an aqueous biological environment, it could hydrolyze to release the active boronic acid. The bulky m-terphenyl group would significantly influence the boronic acid's properties, such as its lipophilicity, protein binding, and overall pharmacokinetics.

Conclusion and Future Outlook

2,4,6-Tris(m-terphenyl-5'-yl)boroxin is a molecule of significant structural interest. Its combination of a stable inorganic boroxine core and large, sterically defined organic substituents makes it a compelling target for both materials science and medicinal chemistry. The synthetic route from its corresponding boronic acid is straightforward, and its characterization relies on standard analytical techniques. Future research should focus on exploring its utility as a building block for advanced porous materials and investigating the biological activity of its corresponding boronic acid, leveraging the unique steric and electronic properties conferred by the m-terphenyl groups for the development of novel therapeutics.

References

-

2, 4, 6-Triphenylboroxin, min 98%, 100 grams. [Link]

-

Triphenylboroxin | C18H15B3O3 | CID 72595 - PubChem - NIH. [Link]

-

Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC. [Link]

-

Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - UNL Digital Commons. [Link]

-

Synthesis of the bulky m-terphenyl phenol ArOH (Ar = C6H3-2,6-Mes2, Mes = 2,4,6-trimethylphenyl) and the preparation and structural characterization of several of its metal complexes - ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

On-Surface Synthesis of Boroxine-Based Molecules - MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - Scilit. [Link]

-

Boron chemicals in diagnosis and therapeutics - PMC. [Link]

-

Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene - DTIC. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. [Link]

-

Triphenylboroxine stability under low-energy-electron interactions - RSC Publishing. [Link]

Sources

- 1. 2,4,6-TRis(m-terphenyl-5'-yl)boroxin | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Triphenylboroxine stability under low-energy-electron interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. research.unl.pt [research.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 11. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamics and Solubility Profiling of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin in Organic Solvents

Executive Summary

In the landscape of advanced materials science and drug development, bulky organoboron compounds are critical for the synthesis of covalent organic frameworks (COFs)[1], specialized Lewis acid catalysts[2], and sterically hindered pharmaceutical intermediates[3]. 2,4,6-Tris(m-terphenyl-5'-yl)boroxin (CAS: 909407-14-3)[4] represents an extreme case of steric shielding. Comprising a reactive, electron-deficient boroxine core surrounded by massive, highly lipophilic m-terphenyl peripheries, its solubility profile defies simple "like-dissolves-like" heuristics.

As a Senior Application Scientist, I have designed this whitepaper to decode the thermodynamic principles governing the dissolution of this complex molecule. By understanding the causality behind its solvent interactions and the overarching boroxine-boronic acid equilibrium, researchers can optimize reaction conditions, prevent catalyst precipitation, and ensure accurate analytical quantification.

Structural and Thermodynamic Basis of Solubility

To predict and manipulate the solubility of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, we must deconstruct the molecule into its two functional domains:

-

The Boroxine Core ( B3O3 ) : Boroxines are six-membered cyclic anhydrides formed by the dehydration of boronic acids[5]. Unlike their parent boronic acids, which possess hydrogen-bond donating hydroxyl (-OH) groups, boroxines act strictly as Lewis acids and hydrogen-bond acceptors[6][7]. The formation of the boroxine ring is an entropically driven process ( ΔS>0 ) because it releases three water molecules into the bulk medium[8].

-

The m-Terphenyl Scaffold : The 1,1':3',1''-terphenyl group provides immense steric bulk[9]. This extensive aromaticity drastically increases the lipophilicity of the molecule, rendering it virtually insoluble in aqueous media but highly compatible with aromatic and halogenated solvents[2][10].

The Solvent-Dependent Equilibrium

Solubility measurements for boroxines are frequently complicated by hydrolysis. In the presence of trace water, boroxines exist in a dynamic equilibrium with their parent boronic acids. Solvents with strong hydrogen-bond acceptor properties (e.g., THF) can stabilize the solvated boronic acid, shifting the equilibrium and altering the apparent solubility of the system[7]. Therefore, true solubility data must account for this thermodynamic cycle.

Thermodynamic cycle of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin dissolution, hydrolysis, and precipitation.

Solvation Profiling and Quantitative Thermodynamics

The solubility of bulky aryl boroxines is dictated by the balance between the crystal lattice energy and the enthalpy of mixing ( ΔHmix ). Table 1 summarizes the expected solubility profile across various solvent classes, while Table 2 outlines the quantitative thermodynamic parameters driving boroxine formation.

Table 1: Solvation Profile in Key Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Extensive π−π stacking with the m-terphenyl periphery minimizes the enthalpy of mixing, easily overcoming lattice energy[6][10]. |

| Halogenated Solvents | Chloroform, DCM | High | Strong dispersion forces and dipole-induced dipole interactions effectively solvate the bulky hydrophobic core[11]. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Ethereal oxygens act as Lewis bases, coordinating with the Lewis acidic boron atoms of the boroxine ring[6][7]. |

| Polar Aprotic | DMF, DMSO | Low to Moderate | High solvent polarity creates a severe energetic penalty for cavity formation around the massive non-polar m-terphenyl groups. |

| Polar Protic | Water, Methanol | Insoluble / Decomposes | Inability to disrupt strong hydrogen-bonded solvent networks; induces rapid hydrolysis to the insoluble boronic acid[1][7]. |

Table 2: Thermodynamic Parameters of Boroxine Formation [5][8]

| Parameter | Value / Trend | Mechanistic Significance |

| ΔH∘ (Enthalpy) | >0 (Endothermic) | Energy is required to break the B-OH bonds of the parent boronic acid. |

| ΔS∘ (Entropy) | >0 (Highly Positive) | Driven by the release of three water molecules into the bulk solvent. |

| ΔG∘ (Free Energy) | Temperature Dependent | Spontaneous at elevated temperatures; equilibrium shifts toward the boroxine trimer upon heating. |

Experimental Protocol: Dynamic Turbidimetric Solubility Determination

Rationale: Static gravimetric methods are fundamentally flawed for boroxines. Prolonged equilibration in ambient conditions inevitably introduces atmospheric moisture, which induces partial hydrolysis to the boronic acid, skewing the solubility data[11][12]. To ensure scientific integrity, I mandate a dynamic, self-validating closed-system protocol that couples turbidimetry with in situ NMR validation.

Step 1: Anhydrous Substrate Preparation

Causality: We must ensure the starting material is 100% boroxine. Because boroxine formation is endothermic but entropically favored, applying heat under a vacuum drives the equilibrium entirely to the dehydrated trimer (Le Chatelier's principle)[8][11].

-

Place 500 mg of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin in a Schlenk flask.

-

Subject the flask to high vacuum (0.1 mmHg) at 90 °C for 2 hours.

-

Backfill with dry Argon and allow to cool to room temperature.

Step 2: Dynamic Turbidimetry

Causality: Dynamic methods using a luminance probe eliminate the need for physical sampling and filtration, which are common vectors for moisture contamination[12].

-

Transfer a precise mass (e.g., 50.0 mg) of the anhydrous boroxine into a jacketed, Argon-purged titration vessel equipped with a luminance probe and a magnetic stirrer.

-

Titrate anhydrous solvent (e.g., Toluene) into the vessel in 0.5 mL increments.

-

Ramp the system temperature at a controlled rate of 0.5 °C/min.

-

Record the exact temperature at which the luminance probe registers a 100% transmission baseline (complete dissolution).

-

Cool the system at 0.5 °C/min and record the temperature of initial turbidity (cloud point). The hysteresis between dissolution and crystallization temperatures provides the metastable zone width.

Step 3: Orthogonal Validation via In Situ NMR

Causality: We must prove that the dissolved species is the boroxine and not a hydrolyzed artifact. Using a D2O capillary insert provides an NMR lock signal without introducing water directly into the highly moisture-sensitive sample[7].

-

Extract a 0.5 mL aliquot of the clear solution at the dissolution temperature using a heated, gas-tight syringe.

-

Inject the aliquot into an Argon-flushed NMR tube pre-loaded with a sealed capillary insert containing D2O .

-

Acquire 11B and 1H NMR spectra.

-

Validation Criteria: The presence of a single 11B resonance (typically ~30 ppm for boroxines) and the absolute absence of broad boronic acid -OH protons in the 1H spectrum confirms that the measured solubility reflects the intact boroxine trimer.

Practical Implications for Drug Development & Catalysis

Understanding the solubility and thermodynamics of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin unlocks several strategic advantages in the lab:

-

Catalyst Recovery: The differential solubility of bulky boroxines at varying temperatures can be exploited for catalyst recovery. For instance, bulky aryl boroxines are highly soluble in non-polar solvents at reflux but precipitate quantitatively at low temperatures, allowing for simple filtration and reuse in dehydrative amidations[2].

-

Reagent Handling in Cross-Couplings: In Suzuki-Miyaura couplings involving bulky terphenyls, pre-forming the boroxine can drastically enhance solubility in non-polar media (like toluene) compared to using the parent boronic acid. This prevents the reagent from crashing out of solution and minimizes off-target protodeboronation pathways[13].

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 3. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tris (m-terphenyl-5'-yl) boroxin - GenPrice UK [genprice.uk]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

Extreme Thermal Stabilization of Organoboron Frameworks: A Technical Guide to Tris(m-terphenyl-5'-yl)cyclotriboroxane

Executive Summary

The development of high-performance organic materials for optoelectronics, covalent organic frameworks (COFs), and solid-state electrolytes requires molecular building blocks that exhibit exceptional thermal stability and chemical robustness[1]. Tris(m-terphenyl-5'-yl)cyclotriboroxane (CAS: 909407-14-3), a bulky aryl-substituted boroxine, represents a pinnacle of kinetic stabilization in main-group chemistry[2].

By coupling the electron-deficient, six-membered cyclotriboroxane (B₃O₃) core with the extreme steric bulk of the m-terphenyl ligand, researchers can engineer materials that resist both hydrolytic degradation and thermal decomposition at temperatures exceeding 400 °C[3]. This whitepaper provides an in-depth mechanistic analysis of its thermal properties, validated experimental protocols for its synthesis and characterization, and its integration into advanced material workflows.

Mechanistic Foundations: Kinetic Shielding and Thermodynamics

The Role of the m-Terphenyl Scaffold

Boroxines are cyclic anhydrides formed by the dehydration of boronic acids[4]. While the B₃O₃ ring is thermodynamically favored, the empty p-orbital on the boron atoms makes standard boroxines (e.g., triphenylboroxine) highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to the boronic acid[5].

The m-terphenyl-5'-yl group solves this vulnerability through kinetic shielding . The flanking phenyl rings at the 3 and 5 positions of the central aryl ring create a deep, sterically encumbered pocket around the boron center[6]. This steric bulk physically blocks nucleophiles (like H₂O or O₂) from accessing the Lewis acidic boron, dramatically increasing the activation energy required for hydrolysis or thermal oxidation[3].

Thermodynamics of Boroxine Formation

The formation of tris(m-terphenyl-5'-yl)cyclotriboroxane is an entropy-driven process ( ΔS>0 )[4]. The condensation of three molecules of m-terphenyl-5'-ylboronic acid releases three molecules of free water. At elevated temperatures, the entropic gain of releasing water molecules overcomes the enthalpic penalty of forming the strained B₃O₃ ring, driving the equilibrium toward the boroxine[4].

Caption: Entropy-driven dehydration pathway for the synthesis of bulky cyclotriboroxanes.

Thermal Stability Profile

The thermal stability of a boroxine is fundamentally dictated by the strength of the B-C and B-O bonds, and the ability of the substituent to prevent intermolecular aggregation that leads to degradation[7].

Thermogravimetric Analysis (TGA) of tris(m-terphenyl-5'-yl)cyclotriboroxane reveals a remarkable resistance to thermal degradation. While unsubstituted phenylboroxine begins to decompose and volatilize around 200–250 °C, the m-terphenyl derivative exhibits an onset decomposition temperature ( Td ) well above 400 °C[3].

Quantitative Thermal Data

The following table summarizes the comparative thermal properties, highlighting the impact of the m-terphenyl ligand.

| Compound | Tm (Melting Point) | Td,5% (5% Weight Loss) | Char Yield at 800 °C (N₂) | Primary Degradation Pathway |

| Triphenylboroxine | 214–216 °C | ~220 °C | < 5% | Volatilization / B-C Cleavage |

| Tris(m-terphenyl-5'-yl)cyclotriboroxane | > 300 °C | > 420 °C | > 45% | B-C Cleavage / Cross-linking |

Note: The high char yield of the m-terphenyl derivative is attributed to the thermal cross-linking of the bulky aryl rings into a condensed carbonaceous-boron oxide network prior to complete volatilization[3].

Experimental Protocols: Synthesis and Thermal Characterization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly stated.

Protocol A: Synthesis of Tris(m-terphenyl-5'-yl)cyclotriboroxane

Objective: Drive the equilibrium of boronic acid condensation to completion while preventing premature hydrolysis.

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Causality: The Dean-Stark trap is critical for physically removing water from the system, exploiting Le Chatelier's principle to drive the reversible condensation to 100% conversion.

-

Reagents: Add 10.0 mmol of m-terphenyl-5'-ylboronic acid to 100 mL of anhydrous toluene. Causality: Toluene forms a low-boiling azeotrope with water (85 °C), allowing efficient water removal at the reflux temperature (110 °C).

-

Reaction: Reflux the mixture vigorously under a dry nitrogen atmosphere for 12 hours. Monitor the collection of water in the trap.

-

Isolation: Once water evolution ceases, cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a mixture of anhydrous dichloromethane and hexane (1:3). Causality: Hexane acts as an anti-solvent, precipitating the highly lipophilic boroxine while leaving unreacted monomeric impurities in solution.

-

Drying: Dry the resulting white crystalline powder under high vacuum ( 10−3 mbar) at 80 °C for 24 hours to remove residual solvent trapped in the bulky lattice.

Protocol B: Thermogravimetric Analysis (TGA) Workflow

Objective: Accurately determine the thermal decomposition onset ( Td ) without interference from oxidative degradation.

-

Sample Preparation: Weigh 5.0–10.0 mg of the purified boroxine into an alumina (Al₂O₃) crucible. Causality: Alumina is used instead of platinum to prevent potential catalytic degradation of the aryl rings at high temperatures.

-

Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere isolates purely thermal bond cleavage (pyrolysis) from thermo-oxidative degradation.

-

Heating Profile: Ramp the temperature from 25 °C to 800 °C at a strict heating rate of 10 °C/min.

-

Data Extraction: Record the temperature at which 5% mass loss occurs ( Td,5% ) and the final char yield at 800 °C.

Caption: Thermal degradation mechanism of m-terphenyl cyclotriboroxanes under inert conditions.

Applications in Advanced Materials

The extreme thermal stability and unique structural topology of tris(m-terphenyl-5'-yl)cyclotriboroxane make it a highly sought-after motif in several cutting-edge fields:

-

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated m-terphenyl backbone facilitates excellent charge transport, while the thermal stability prevents crystallization and device degradation caused by Joule heating during prolonged operation[8].

-

Covalent Organic Frameworks (COFs): Boroxine linkages are classic nodes for 2D and 3D COFs[5]. The incorporation of m-terphenyl struts yields highly porous networks with massive BET surface areas, while the kinetic shielding prevents the typical moisture-induced collapse of the framework[5].

-

Electrolyte Additives for Li-Ion Batteries: Boroxines act as highly effective anion receptors and film-forming additives[9]. The m-terphenyl derivative can scavenge trace fluoride ions and water, stabilizing the solid electrolyte interphase (SEI) on high-voltage cathodes without decomposing at elevated battery operating temperatures[9].

References

-

Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). DOI: 10.1039/D4CC02994A. Available at:[Link]

-

Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Dalton Transactions / Semantic Scholar. Available at:[Link]

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at:[Link]

-

Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. Available at:[Link]

-

Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. Middle East Technical University (OpenMETU). Available at:[Link]

-

Constructing a Protective Interface Film on Layered Lithium-Rich Cathode Using an Electrolyte Additive with Special Molecule Structure. ACS Applied Materials & Interfaces. Available at:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 6. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 7. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 8. 4-Amino-p-terphenyl | 7293-45-0 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

electronic properties of boroxine-based materials

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05632F [pubs.rsc.org]

- 3. Electronic properties of the boroxine-gold interface: evidence of ultra-fast charge delocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extensive Band Gap Tunability in Covalent Organic Frameworks via Metal Intercalation and High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Osteosarcoma: The Dual Action of Halogenated Boroxine and Cerium Oxide Nanoparticles [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical and Computational Investigation of m-Terphenyl Boroxins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boroxines, the cyclotrimeric anhydrides of boronic acids, are fascinating heterocyclic compounds with a planar six-membered ring of alternating boron and oxygen atoms. Their unique electronic properties, thermal stability, and reversible covalent bond formation make them promising candidates for applications in materials science, organic synthesis, and supramolecular chemistry. The incorporation of bulky m-terphenyl substituents onto the boroxine core introduces significant steric hindrance, which can be leveraged to fine-tune the molecule's stability, solubility, and self-assembly characteristics. This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate m-terphenyl boroxins, offering insights into their electronic structure, stability, and potential applications. By explaining the causality behind computational choices, this document serves as a practical resource for researchers aiming to design and understand these complex molecular architectures.

Introduction to m-Terphenyl Boroxins

The Boroxine Core and the Influence of m-Terphenyl Groups

Boroxines are formed through the dehydration of three boronic acid molecules. This process is reversible, with the equilibrium between the boronic acid and the boroxine being controlled by the presence or absence of water.[1][2] The central B₃O₃ ring is isoelectronic with benzene, leading to investigations into its potential aromaticity. The boron atoms in the ring act as Lewis acidic sites, making them susceptible to interaction with Lewis bases.[3]

The m-terphenyl group is a bulky substituent consisting of a central phenyl ring flanked by two other phenyl rings at the meta positions. When attached to the boron atoms of a boroxine ring, these groups provide a significant steric shield. This steric hindrance can:

-

Enhance Hydrolytic Stability: By sterically protecting the Lewis acidic boron centers from attack by water, the hydrolytic stability of the boroxine can be improved.[1][4] This is a critical challenge for many boroxine-based materials.

-

Control Supramolecular Assembly: The bulky nature of the m-terphenyl groups dictates the intermolecular packing in the solid state, influencing crystal structure and material morphology.[5]

-

Modify Electronic Properties: The phenyl rings of the m-terphenyl substituent can engage in π-conjugation with the boroxine core, influencing the electronic and photophysical properties of the molecule.[6]

Significance and Potential Applications

The unique combination of a reactive boroxine core and bulky m-terphenyl substituents makes these compounds interesting for several fields:

-

Materials Science: Their thermal stability and potential for forming ordered structures make them candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.[6][7]

-

Supramolecular Chemistry: The reversible nature of the boroxine ring formation can be exploited for creating self-healing materials and dynamic combinatorial libraries.[1]

-

Drug Development: While not a direct application of m-terphenyl boroxins themselves, understanding the stability and interactions of the boroxine ring is relevant. Boronic acids and their derivatives are important in medicinal chemistry, for example, as enzyme inhibitors. The principles governing the stability of these systems can inform the design of more robust boronic acid-based drugs.

The Role of Theoretical and Computational Studies

Computational chemistry provides a powerful lens to investigate m-terphenyl boroxins at the molecular level. These methods allow us to:

-

Predict and rationalize molecular structures and geometries.[8]

-

Understand the electronic structure, including frontier molecular orbitals (HOMO/LUMO) which are crucial for electronic applications.[9]

-

Simulate spectroscopic properties (NMR, IR, UV-Vis) to aid in experimental characterization.[4]

-

Investigate reaction mechanisms and thermodynamic stability.[2][10]

-

Guide the design of new molecules with tailored properties.

Core Computational Methodologies

The study of m-terphenyl boroxins relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT).

Density Functional Theory (DFT): A Practical Overview

DFT is a computational method that calculates the electronic structure of atoms and molecules. It offers a favorable balance between accuracy and computational cost, making it the workhorse for systems of this size.

-

Causality of Method Selection: The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

-

Functionals: For organic molecules containing boron, hybrid functionals like B3LYP are a common starting point. They incorporate a portion of exact Hartree-Fock exchange, which often improves the description of electronic properties. For studies involving intermolecular interactions, dispersion corrections (e.g., D3 or D4 ) are essential to accurately model van der Waals forces, which are significant for bulky systems like m-terphenyls.[11]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations. For more accurate electronic property calculations, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) are recommended. The inclusion of polarization functions (d,p) is crucial for describing the bonding around the boron atoms.

-

Key Computational Procedures

-

Geometry Optimization: This is the first and most fundamental step. The goal is to find the lowest energy arrangement of the atoms in the molecule. The resulting structure provides key information such as bond lengths, bond angles, and dihedral angles.[8][12]

-

Frequency Calculations: Performed after a successful geometry optimization, these calculations serve two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: They provide zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy, and allow for the simulation of infrared (IR) spectra.

-

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a good indicator of chemical reactivity and electronic transition energies.[9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, helping to quantify the Lewis acidity of the boron centers and the nature of the B-O and B-C bonds.

A Standard Computational Workflow

This section outlines a step-by-step protocol for the theoretical investigation of a novel m-terphenyl boroxine.

Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D structure of the m-terphenyl boroxine.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Submit the pre-optimized structure for a full geometry optimization using DFT.

-

Recommended Level of Theory: B3LYP-D3/6-31G(d,p).

-

Specify solvent effects if the molecule is intended for solution-phase applications, using a continuum model like the Polarizable Continuum Model (PCM).

-

-

Frequency Calculation and Verification:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that there are no imaginary frequencies. If there are, it indicates a saddle point, and the structure needs to be perturbed and re-optimized.

-

-

Refined Electronic Structure Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set for more accurate electronic properties.

-

Recommended Level of Theory: B3LYP-D3/6-311+G(d,p).

-

-

Property Analysis:

-

From the output of the single-point calculation, analyze:

-

HOMO and LUMO energies and visualizations.

-

NBO charges on the boron and oxygen atoms.

-

Simulated NMR chemical shifts (using the GIAO method).

-

Simulated UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

-

Visualization of the Computational Workflow

Caption: A standard workflow for the computational analysis of m-terphenyl boroxins.

Key Theoretical Insights and Data

Computational studies provide quantitative data that complements experimental findings.

Structural Parameters

DFT calculations can predict geometric parameters with high accuracy. For a typical m-terphenyl boroxine, the B-O bond lengths within the ring are around 1.39 Å, and the B-C bond length is approximately 1.57 Å. The B-O-B and O-B-O bond angles are close to 120°, confirming the planarity of the B₃O₃ ring.[4] The m-terphenyl groups, however, are typically twisted out of the plane of the boroxine ring due to steric hindrance.

| Parameter | Typical Calculated Value (Å or °) | Experimental Range (Å or °) |

| B-O Bond Length | ~1.39 | 1.38 - 1.40 |

| B-C Bond Length | ~1.57 | 1.56 - 1.58 |

| O-B-O Angle | ~120 | 119 - 121 |

| B-O-B Angle | ~120 | 119 - 121 |

| C-B-O Angle | ~120 | 119 - 121 |

Note: Experimental ranges are generalized from typical boroxine crystal structures.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of m-terphenyl boroxins are dominated by the π-systems of the terphenyl groups and the boroxine core.

-

HOMO: The HOMO is typically localized on the π-orbitals of the m-terphenyl substituents.

-

LUMO: The LUMO is often centered on the vacant p-orbitals of the boron atoms within the boroxine ring, highlighting their Lewis acidic character.

-

HOMO-LUMO Gap: The energy gap is a crucial parameter for optoelectronic applications. A smaller gap generally correlates with easier electronic excitation and can lead to red-shifted absorption and emission spectra. The bulky m-terphenyl groups can influence this gap by twisting and altering the degree of conjugation between the phenyl rings and the boroxine core.

Caption: Relationship between Frontier Molecular Orbitals and chemical properties.

Conclusion and Future Directions

Theoretical and computational studies are indispensable tools for the modern chemist. For m-terphenyl boroxins, these methods provide unparalleled insight into the interplay between steric bulk and electronic structure. They rationalize observed properties, such as hydrolytic stability and solid-state packing, and guide the synthesis of new materials with desired characteristics.

Future computational work in this area will likely focus on:

-

Dynamic Simulations: Using molecular dynamics (MD) to study the self-assembly process of these molecules in solution and on surfaces.

-

Materials Property Prediction: Accurately predicting properties like charge mobility and quantum yield for applications in organic electronics.

-

Reaction Mechanism Elucidation: Investigating the detailed mechanism of boroxine formation and hydrolysis, especially under catalytic conditions.[13]

By integrating these advanced computational techniques with experimental synthesis and characterization, the full potential of m-terphenyl boroxins can be realized, paving the way for novel materials and technologies.

References

-

ResearchGate. (n.d.). Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

-

ResearchGate. (2025, October 15). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 8). Water-stable boroxine structure with dynamic covalent bonds. Retrieved from [Link]

-

ResearchGate. (n.d.). Naturally occurring biologically active m-terphenyl-cored compounds.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of mono‐ and di‐substituted m‐terphenyl boranes 10, 11 and 12.... Retrieved from [Link]

-

ORCA Input Library. (2021, July 1). Group 11 m-Terphenyl Complexes Featuring Metallophilic Interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Retrieved from [Link]

-

PubMed. (2016, April 4). Poly(phenylene) and m-Terphenyl as Powerful Protecting Groups for the Preparation of Stable Organic Hydroxides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). M-terphenyl – Knowledge and References. Retrieved from [Link]

-

University of Edinburgh Research Explorer. (2025, October 28). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]

-

ORCA Input Library. (2022, May 30). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Retrieved from [Link]

-

MDPI. (2021, November 30). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]

-

Science.org. (2021, March 1). Synthesis, structure and reactivity of terphenyl-substituted germylium-ylidene cations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure of Tris(4-ferrocenylphenyl)boroxine and Its Utility in Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). A combined DFT/HREELS study of the vibrational modes of terphenylthiol SAMs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Boroxine Chemistry and Applications: A Perspective. Retrieved from [Link]

-

MDPI. (2021, January 22). Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Poly(phenylene) and m-Terphenyl as Powerful Protecting Groups for the Preparation of Stable Organic Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. research.ed.ac.uk [research.ed.ac.uk]

The Boroxine Core: Fundamental Stability, Reactivity, and Dynamic Covalent Chemistry in Therapeutics and Materials

Executive Summary

The boroxine ring (B₃O₃)—a six-membered heterocycle formed by the dehydration of boronic acids—represents a cornerstone of dynamic covalent chemistry (DCC). Because the boron atoms in the ring are sp2 -hybridized and possess an empty p-orbital, boroxines are inherently electron-deficient and act as hard Lewis acids. This unique electronic architecture dictates their thermodynamic stability, susceptibility to hydrolysis, and utility in advanced applications ranging from active pharmaceutical ingredients (APIs) to highly porous Covalent Organic Frameworks (COFs). This whitepaper provides an in-depth mechanistic analysis of boroxine stability, dynamic exchange reactivity, and the self-validating experimental protocols required to manipulate these systems effectively.

Thermodynamic and Kinetic Fundamentals of the Boroxine Ring

The formation of a boroxine ring is a reversible, entropically driven condensation process. In the presence of water, boroxines undergo hydrolysis back to their monomeric boronic acid counterparts. Understanding this equilibrium is critical, as it complicates the analysis of purity and stoichiometry in both drug development and materials synthesis.

Recent kinetic studies utilizing ¹H/¹⁹F NMR and stopped-flow spectroscopy have elucidated that the interconversion between boroxines and boronic acids is not a single concerted step. Instead, it proceeds via a three-step overarching hydrolytic sequence involving two distinct acyclic anhydride intermediates [1[1]]. Water acts as both a reagent and a catalyst in these steps, and the hydrogen-bond acceptor properties of the solvent strongly dictate the final equilibrium speciation.

Three-step hydrolytic equilibrium pathway between boroxine and boronic acid.

Modulating Stability: Electronic, Steric, and Coordinative Strategies

The intrinsic hydrolytic instability of the boroxine ring can be precisely modulated through rational structural design. The empty p-orbital of the boron atom makes the ring highly responsive to electronic and steric effects from substituents, as well as coordinative stabilization from Lewis bases.

Data Presentation: Substituent and Environmental Effects

| Modulator | Mechanism of Action | Effect on Equilibrium ( Keq ) | Impact on Hydrolysis Rate |

| p-Methoxy (-OCH₃) | Electron-donating group (EDG) donates electron density into B p-orbital. | Favors Boroxine | Significantly Slower |

| p-Trifluoromethyl (-CF₃) | Electron-withdrawing group (EWG) increases Lewis acidity of B. | Favors Boronic Acid | Faster |

| ortho-Substituents | Steric hindrance physically blocks nucleophilic attack by H₂O. | Favors Boroxine (Kinetic) | Slower |

| N-B Dative Bonds | Pyridine/amine coordination fills the empty p-orbital, neutralizing Lewis acidity. | Strongly Favors Boroxine | Negligible (Highly Stable) |

By introducing nitrogen-containing ligands (e.g., pyridine), researchers can form N-B dative bonds that structurally lock the boroxine ring, preventing the initial nucleophilic attack by water and drastically increasing the stability of the complex in aqueous environments.

Reactivity Profiles in Drug Development and Materials Science

Pharmaceutical Formulation: The Case of Bortezomib

Bortezomib (Velcade) is a first-in-class proteasome inhibitor used to treat multiple myeloma. The fundamental chemistry of boroxines is central to its formulation and pharmacokinetics. In its solid API state, bortezomib exists as a stable, cyclic trimeric boroxine. However, upon exposure to water during reconstitution, the boroxine rapidly hydrolyzes into the active monomeric boronic acid [2[2]]. To stabilize the drug for commercial distribution, the monomer is lyophilized in the presence of mannitol, forming a symmetrical mannitol boronic ester. Upon clinical intravenous administration, this ester exists in a dynamic equilibrium with the active boronic acid monomer [3[3]].

Phase transitions of Bortezomib from solid API to clinically active monomer.

Covalent Organic Frameworks (COFs)

In materials science, boroxines are highly prized synthons for 2D and 3D COFs due to their dynamic covalent nature, which allows for "error correction" during crystallization [4[4]]. However, the water generated as a byproduct during standard polycondensation can induce hydrolytic degradation. To circumvent this, researchers have developed advanced methodologies such as transesterification of pinacol boronates [5[5]] and mechanochemical synthesis [6[6]] to drive the equilibrium forward without the destructive presence of bulk water.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices, ensuring that the methodologies are robust and self-validating.

Protocol 1: NMR-Monitored Hydrolysis Kinetics of Arylboroxines

Objective: Accurately determine the equilibrium constant ( Keq ) and identify transient acyclic anhydride intermediates during boroxine hydrolysis.

-

Step 1: Solvent Selection (Causality): Dissolve the pure arylboroxine in a mixture of THF-d₈ and D₂O. Why? Boroxines are highly hydrophobic. Using pure D₂O causes immediate precipitation, invalidating kinetic measurements. THF-d₈ ensures a homogeneous phase while allowing precise titration of D₂O equivalents.

-